
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Formation of the Tetrazole Ring: This step involves the cyclization of a suitable precursor with azide sources.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the thiadiazole and tetrazole rings with cyclohexanecarboxamide under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide serves as a versatile building block for the synthesis of complex molecules. Its unique structural features facilitate the exploration of new chemical reactions and the development of novel materials.
Biology
The compound is studied for its potential as a bioactive molecule . The presence of the tetrazole ring allows it to mimic carboxylate groups in biological systems, making it a useful scaffold for designing enzyme inhibitors and receptor antagonists.
Recent studies have highlighted the following biological activities of this compound:
Activity | Effect | Reference |
---|---|---|
Antiproliferative | Inhibits cancer cell growth in vitro | |
Anti-inflammatory | Reduces cytokine production in immune cells | |
Neuroprotective | Protects neuronal cells from apoptosis |
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties. It may act as a lead compound in developing new drugs targeting specific enzymes or receptors involved in diseases such as hypertension and cancer.
Case Study 1: Anticancer Activity
A study examined the antiproliferative effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in breast and colon cancer cells, linked to apoptosis induction and G2/M phase cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In models of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory disorders.
Industry
The compound can be utilized in developing new materials with specific properties such as enhanced stability or reactivity. It may also find applications in producing specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Uniqueness
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the butyl group, which may confer specific properties such as increased lipophilicity or altered reactivity compared to its ethyl or propyl analogs.
Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS Number: 1212353-73-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N7OS with a molecular weight of 335.43 g/mol. The compound features a thiadiazole ring and a tetrazole moiety, which are known for their diverse biological activities.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent.
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
A549 (Lung cancer) | 0.52 | |
MCF-7 (Breast cancer) | 0.28 | |
HCT116 (Colon cancer) | 3.29 | |
HL60 (Leukemia) | 10.0 |
The results indicate that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. A study on related tetrazole derivatives showed promising antibacterial and antifungal activities. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 100 | |
Escherichia coli | 125 | |
Candida albicans | 100 |
These findings suggest that compounds containing thiadiazole and tetrazole moieties can inhibit the growth of various pathogenic microorganisms.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cellular processes. For instance:
- Cytotoxic Mechanism : It may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Antimicrobial Mechanism : The compound could inhibit bacterial growth by interfering with cell wall synthesis or protein production pathways.
Case Studies
Several studies have highlighted the efficacy of similar compounds in treating various diseases:
- Anti-HIV Activity : Derivatives of tetrazoles have shown significant anti-HIV properties with reduced cytotoxicity compared to initial thiourea connections .
- Anticancer Activity : Research on substituted thiadiazoles demonstrated their ability to inhibit tumor growth in vivo and in vitro, supporting their development as anticancer agents .
Properties
Molecular Formula |
C14H21N7OS |
---|---|
Molecular Weight |
335.43 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H21N7OS/c1-2-3-7-11-17-18-13(23-11)16-12(22)14(8-5-4-6-9-14)21-10-15-19-20-21/h10H,2-9H2,1H3,(H,16,18,22) |
InChI Key |
HWYDXIDAPZSXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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